molecular formula C48H72O14 B1276378 Antibiotic C 076A(sub 1b) CAS No. 65195-52-0

Antibiotic C 076A(sub 1b)

Katalognummer B1276378
CAS-Nummer: 65195-52-0
Molekulargewicht: 873.1 g/mol
InChI-Schlüssel: MNRHCELBXZARFX-NBZUUPJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibiotic C 076A(sub 1b) is an antibacterial agent that has been used in laboratory experiments to treat a variety of bacterial infections. It is a derivative of the antibiotic C 076A, which has been used in clinical settings for the treatment of bacterial infections since the early 1990s. Antibiotic C 076A(sub 1b) has been found to be highly effective against Gram-positive and Gram-negative bacteria and has been studied for its potential use as a broad-spectrum antibiotic.

Wissenschaftliche Forschungsanwendungen

Antibiotic C 076A(sub 1b) has been studied extensively for its potential use as a broad-spectrum antibiotic. It has been found to be highly effective against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been shown to be effective against a number of other bacterial species, including Klebsiella pneumoniae, Proteus vulgaris, and Salmonella typhi.

Wirkmechanismus

Antibiotic C 076A(sub 1b) acts by inhibiting the synthesis of bacterial cell wall components, specifically peptidoglycan. This is accomplished by binding to and inhibiting the enzyme MurA, which is responsible for the synthesis of the peptidoglycan layer. The inhibition of MurA results in the inhibition of peptidoglycan synthesis, which in turn leads to the death of the bacterial cell.
Biochemical and Physiological Effects
Antibiotic C 076A(sub 1b) has been found to have a number of biochemical and physiological effects on bacterial cells. In addition to inhibiting the synthesis of peptidoglycan, it has been found to inhibit the production of a number of other bacterial cell wall components, including lipopolysaccharides and teichoic acids. It has also been found to inhibit the production of bacterial toxins, such as lipopolysaccharide and lipoteichoic acid, and to inhibit the production of bacterial flagella.
Advantages and Limitations for Laboratory Experiments
The use of Antibiotic C 076A(sub 1b) in laboratory experiments offers a number of advantages. It is highly effective against a wide range of Gram-positive and Gram-negative bacteria, making it suitable for use in a variety of laboratory experiments. In addition, it is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. However, it is important to note that Antibiotic C 076A(sub 1b) is not approved for use in humans, and its use in laboratory experiments should be carefully monitored.

Zukünftige Richtungen

The potential applications of Antibiotic C 076A(sub 1b) are numerous. As a broad-spectrum antibiotic, it could be used to treat a variety of bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. In addition, it could be used to treat multi-drug resistant bacterial infections, as well as bacterial infections that are difficult to treat with traditional antibiotics. Furthermore, it could be used in combination with other antibiotics to increase the effectiveness of treatment. Finally, it could be used in laboratory experiments to study the effects of antibiotics on bacterial cells.

Synthesemethoden

Antibiotic C 076A(sub 1b) is synthesized by a process known as solid-phase synthesis. This method involves the use of a solid support material, such as a resin or a polymer, to which the desired molecules are attached. The molecules are then separated from the support material and purified. This process allows for the efficient synthesis of a wide variety of molecules, including antibiotics, with high levels of purity and yield.

Eigenschaften

IUPAC Name

(10'Z,14'E,16'E)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-25(2)41-28(5)17-18-47(62-41)23-34-20-33(61-47)16-15-27(4)42(59-39-22-37(53-10)44(31(8)57-39)60-38-21-36(52-9)40(49)30(7)56-38)26(3)13-12-14-32-24-55-45-43(54-11)29(6)19-35(46(50)58-34)48(32,45)51/h12-15,17-19,25-26,28,30-31,33-45,49,51H,16,20-24H2,1-11H3/b13-12+,27-15-,32-14+/t26?,28?,30-,31-,33?,34?,35?,36-,37-,38-,39-,40-,41?,42?,43?,44-,45?,47?,48?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHCELBXZARFX-NBZUUPJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2[C@@H](O[C@H](C[C@@H]2OC)OC/3C(/C=C/C=C/4\COC5C4(C(C=C(C5OC)C)C(=O)OC6CC(C/C=C3/C)OC7(C6)C=CC(C(O7)C(C)C)C)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Antibiotic C 076A(sub 1b)

CAS RN

65195-52-0
Record name Avermectin A1b
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065195520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 65195-52-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.